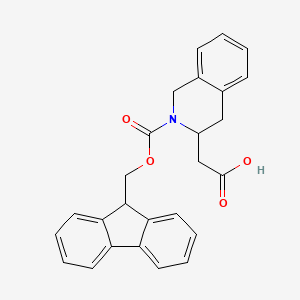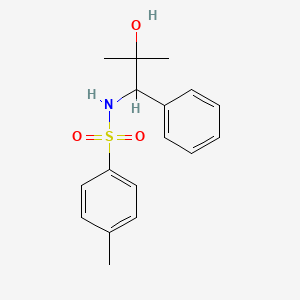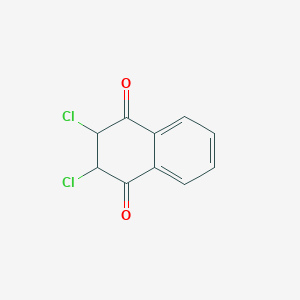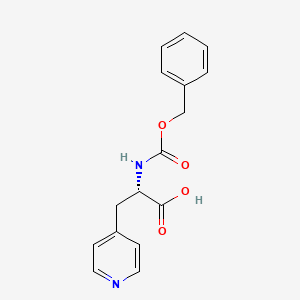![molecular formula C30H26O12 B13395340 [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13395340.png)
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitexin 2’'-O-p-coumarate: is a flavonoid compound known for its diverse biological activities. It is derived from the ethyl acetate-soluble fraction of the ethanol extract of Trigonella foenum-graecum seeds . This compound has garnered attention due to its potential therapeutic applications, particularly in cancer and cardiovascular research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vitexin 2’'-O-p-coumarate can be synthesized through various chemical reactions involving the coupling of vitexin with p-coumaric acid. The synthesis typically involves the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of Vitexin 2’'-O-p-coumarate involves the extraction of the compound from natural sources such as Trigonella foenum-graecum seeds. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Vitexin 2’'-O-p-coumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Applications De Recherche Scientifique
Vitexin 2’'-O-p-coumarate has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
- Studied for its potential therapeutic effects in treating cancer and cardiovascular diseases .
- Demonstrated anti-ROS protective influence against oxidative injury .
Industry:
Mécanisme D'action
Vitexin 2’'-O-p-coumarate exerts its effects through various molecular targets and pathways:
Targeting Vitamin D Receptor (VDR): Vitexin 2’'-O-p-coumarate specifically targets the VDR protein, facilitating its translocation into the cell nucleus to exert transcriptional activity.
Regulating Macrophage Polarization: It promotes the polarization of macrophages towards the M1 phenotype, a process dependent on VDR.
Transcriptional Activation: Vitexin 2’'-O-p-coumarate regulates the transcriptional activation of phenazine biosynthesis-like domain protein (PBLD) via VDR.
Comparaison Avec Des Composés Similaires
Vitexin 2’'-O-p-coumarate is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some similar compounds include:
Propriétés
Formule moléculaire |
C30H26O12 |
|---|---|
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2 |
Clé InChI |
FJGOEBQRHWKKJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


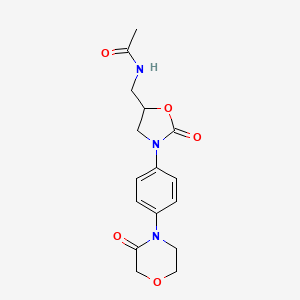
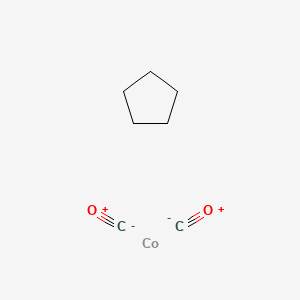
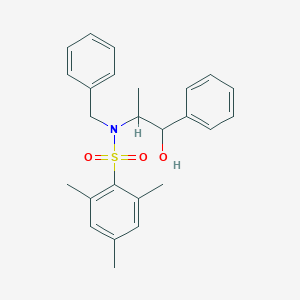
![2-hydroxy-3-methyl-N-[1-[(3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl)amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13395270.png)
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B13395280.png)
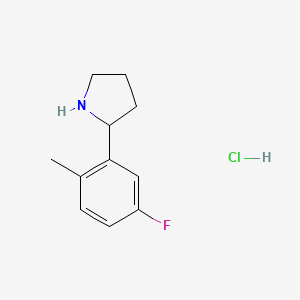
![benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate](/img/structure/B13395297.png)
